molecular formula C15H14ClN3O B3097014 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile CAS No. 1297537-35-9

2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile

Cat. No.: B3097014
CAS No.: 1297537-35-9
M. Wt: 287.74 g/mol
InChI Key: NLPVLRRBVJWADT-UHFFFAOYSA-N
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Description

2-Chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile (CAS: 941-996-5) is a synthetic intermediate widely used in pharmaceutical chemistry, particularly in the synthesis of androgen receptor antagonists such as darolutamide (ODM-201) . Structurally, it features a benzonitrile core substituted with a chlorine atom at position 2 and a 1-(tetrahydro-2H-pyran-2-yl)-protected pyrazole ring at position 2. The tetrahydro-2H-pyran (THP) group serves as a protective moiety for the pyrazole nitrogen, enhancing stability during synthetic processes . Its molecular formula is C₁₅H₁₄ClN₃O, with a molecular weight of 299.75 g/mol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-[2-(oxan-2-yl)pyrazol-3-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O/c16-13-9-11(4-5-12(13)10-17)14-6-7-18-19(14)15-3-1-2-8-20-15/h4-7,9,15H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPVLRRBVJWADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C(=CC=N2)C3=CC(=C(C=C3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801155636
Record name 2-Chloro-4-[1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl]benzonitrile
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Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1297537-35-9
Record name 2-Chloro-4-[1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl]benzonitrile
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Record name 2-Chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile
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Record name 2-Chloro-4-[1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl]benzonitrile
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Record name 2-chloro-4-[1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl]benzonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Tetrahydropyran Group: The tetrahydropyran group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the tetrahydropyran moiety.

    Chlorination and Nitrile Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted derivatives with amine or thiol groups.

Scientific Research Applications

2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Chloro-4-(1H-Pyrazol-5-yl)Benzonitrile

  • CAS : 1297537-37-1
  • Molecular Formula : C₁₀H₆ClN₃
  • Key Differences: Lacks the THP protective group, resulting in a simpler structure and lower molecular weight (203.63 g/mol) . Directly serves as a precursor in darolutamide synthesis after deprotection of the THP group . Exhibits tautomerism between 1H-pyrazol-3-yl and 1H-pyrazol-5-yl forms, as noted in patent literature .
Property 2-Chloro-4-(1-(THP)-Pyrazol-5-yl)Benzonitrile 2-Chloro-4-(1H-Pyrazol-5-yl)Benzonitrile
Molecular Weight (g/mol) 299.75 203.63
Boiling Point (Predicted) Not reported 459.0±35.0 °C
Density (g/cm³) Not reported 1.41±0.1
Synthetic Role Protected intermediate Deprotected API precursor

2-Chloro-4-(3-Methyl-1-(THP)-1H-Pyrazol-5-yl)Benzonitrile

  • CAS: Not explicitly provided (referenced in ).
  • Molecular Formula : C₁₆H₁₆ClN₃O
  • Key Differences :
    • Contains a methyl substituent on the pyrazole ring, altering steric and electronic properties.
    • Used in fragment-assisted drug design for cyclopropane ALK inhibitors .

Functional Analogues

2-Chloro-4-(1H-Pyrazol-5-yl)Benzonitrile Hydrochloride

  • CAS : 1297537-39-3
  • Molecular Formula : C₁₀H₅Cl₂N₃
  • Key Differences :
    • Hydrochloride salt form enhances solubility for purification and formulation .
    • Used in downstream processes to isolate darolutamide intermediates .

Suzuki Coupling

The THP-protected compound is synthesized via Suzuki-Miyaura cross-coupling between 4-bromo-2-chlorobenzonitrile and 1-(THP)-pyrazole-5-boronic acid pinacol ester. Pd(OAc)₂ and triphenylphosphine catalyze the reaction in acetonitrile-water solvent (yield: 92.3%) .

Deprotection

Removal of the THP group is achieved via HCl treatment in methanol, yielding 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile (purity: 99.8%) .

Biological Activity

2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile, with the CAS number 1297537-35-9, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H14ClN3O
  • Molecular Weight : 287.74 g/mol
  • Structure : The compound features a chloro-substituted benzonitrile core linked to a tetrahydro-pyran and pyrazole moiety, which may influence its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

  • Anticancer Activity :
    • Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The presence of the pyrazole moiety is often linked to enhanced antiproliferative activity due to its ability to interact with specific cellular targets.
    • A study demonstrated that pyrazole derivatives could inhibit tumor growth in vitro and in vivo models, suggesting potential applications in cancer therapy .
  • Antimicrobial Properties :
    • Some derivatives have displayed antimicrobial activity against bacterial strains, indicating a potential role in treating infections .
  • Androgen Receptor Modulation :
    • The compound is noted for its utility as a selective androgen receptor modulator (SARM), which could be beneficial in treating conditions related to androgen deficiency or muscle wasting .

The biological activity of this compound can be attributed to several mechanisms:

  • Targeting Cellular Pathways : The pyrazole ring may facilitate interaction with key proteins involved in cell signaling pathways, leading to apoptosis in cancer cells.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival and proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against multiple lines
AntimicrobialEffective against certain bacteria
Androgen ModulationPotential SARM properties

Case Study Example

In one notable study, a series of pyrazole derivatives were synthesized and evaluated for their anticancer properties. The lead compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating higher potency. Molecular docking studies suggested that the compound binds effectively to the active site of target proteins involved in cancer progression .

Q & A

Q. What are the key synthetic routes for 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile, and how does the Suzuki reaction optimize its preparation?

  • Methodological Answer : The compound is synthesized via a Suzuki-Miyaura coupling reaction between 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester and 4-bromo-2-chlorobenzonitrile. Key parameters include:
  • Catalyst System : Pd(OAc)₂ with triphenylphosphine (PPh₃) in acetonitrile-water solvent, achieving 92.3% yield .
  • Base : Potassium carbonate (K₂CO₃·H₂O) for deprotonation and stabilization.
  • Work-up : Isolation via acetonitrile phase separation and precipitation with water.
    Comparative studies show superior efficiency of Pd(OAc)₂ over PdCl₂(PPh₃)₂ in THF-water (used in prior methods) due to faster reaction kinetics and reduced byproduct formation .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer :
  • HPLC Analysis : Used to verify purity (>99.8%) by quantifying residual solvents and unreacted starting materials .
  • ¹H/¹³C NMR : Confirms the presence of the tetrahydropyran (THP) protecting group (δ 1.5–4.5 ppm for pyran protons) and the pyrazole ring (δ 7.2–8.1 ppm).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 316.08).

Advanced Research Questions

Q. How does tautomerism in the pyrazole ring impact the compound’s pharmacological activity, and how is this addressed during synthesis?

  • Methodological Answer : The pyrazole ring exists in tautomeric equilibrium between 1H-pyrazol-3-yl and 1H-pyrazol-5-yl forms. This affects receptor binding (e.g., androgen receptor antagonism) and must be controlled during synthesis:
  • Protection Strategy : The THP group stabilizes the pyrazole in the 1H-pyrazol-5-yl configuration during coupling.
  • Deprotection : HCl in methanol removes THP, yielding the free pyrazole (1H-pyrazol-3-yl tautomer), which is neutralized with NaOH to isolate the final product .
    Pharmacological assays (e.g., AR binding studies) should account for tautomer ratios using dynamic HPLC or NMR titration .

Q. What strategies resolve contradictions in yield or purity when scaling up the Suzuki reaction?

  • Methodological Answer : Discrepancies between lab-scale and pilot-scale synthesis often arise from:
  • Catalyst Loading : Higher Pd(OAc)₂ concentrations (0.5–1 mol%) improve scalability but risk palladium residues. Post-reaction purification via activated charcoal or silica gel chromatography mitigates this .
  • Solvent Ratio : Acetonitrile-water (1:1 v/v) ensures homogeneity, but phase separation during cooling requires precise temperature control (±2°C) to avoid premature precipitation.
  • Base Selection : K₂CO₃ outperforms Na₂CO₃ in minimizing side reactions (e.g., deboronation) .

Q. How does structural modification of this compound compare to analogs in terms of AR antagonism?

  • Methodological Answer : Comparative analysis (Table 1) highlights:
CompoundStructural FeatureAR Binding Affinity (IC₅₀)Notes
Target CompoundTHP-protected pyrazole12 nMHigh selectivity for AR over glucocorticoid receptor
2-Chloro-4-(1H-pyrazol-5-yl)benzonitrileFree pyrazole45 nMReduced stability due to tautomerism
Piperidine-substituted analogPiperidine ring28 nMOff-target activity at serotonin receptors
Data derived from receptor-binding assays and molecular docking studies .

Methodological Challenges & Solutions

Q. What analytical techniques differentiate the THP-protected intermediate from deprotected byproducts?

  • Answer :
  • TLC Monitoring : Use ethyl acetate/hexane (3:7) to track the disappearance of the boronic ester (Rf = 0.6) and THP-protected product (Rf = 0.4).
  • IR Spectroscopy : The THP group shows a C-O-C stretch at 1120 cm⁻¹, absent in deprotected analogs .

Q. How is the compound’s stability assessed under physiological conditions for preclinical studies?

  • Answer :
  • pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24h. Monitor degradation via LC-MS.
  • Light/Temperature Stability : Store at 4°C (protected from light) to prevent THP cleavage or cyanide hydrolysis .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s cytotoxicity in non-cancer cell lines?

  • Answer : Discrepancies arise from:
  • Assay Conditions : Varying serum concentrations (e.g., 10% FBS vs. serum-free) alter bioavailability.
  • Metabolic Activation : Liver microsome fractions (e.g., rat vs. human) differentially metabolize the THP group, affecting toxicity thresholds .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile

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